molecular formula C8H10O3S B145070 Methyl 3-ethoxythiophene-2-carboxylate CAS No. 139926-22-0

Methyl 3-ethoxythiophene-2-carboxylate

Cat. No. B145070
CAS RN: 139926-22-0
M. Wt: 186.23 g/mol
InChI Key: JAGLXKOXARHKBR-UHFFFAOYSA-N
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Description

Methyl 3-ethoxythiophene-2-carboxylate (MEC) is a novel compound that has been studied for various applications in scientific research. MEC is a colorless liquid that is soluble in water and organic solvents, and has a low vapor pressure. It is often used as a model compound for studying the reactivity of thiophene derivatives. It has been used in the synthesis of various organic compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

1. Synthesis Techniques

Methyl 3-ethoxythiophene-2-carboxylate and its derivatives are used in various synthesis techniques. For instance, Shah (2011) discusses the Thorpe cyclization technique for synthesizing 3-Aminothiophene-2-carboxylates, highlighting the eco-friendly phase transfer catalysis method (Shah, 2011). Similarly, Corral and Lissavetzky (1984) provide insights into the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids from methyl 3-hydroxythiophene-2-carboxylate (Corral & Lissavetzky, 1984).

2. Chemical Reactions and Mechanisms

3. Catalysis and Synthesis Optimization

Several studies focus on catalysis and optimizing synthesis processes. For example, Consiglio et al. (1981) discuss the kinetics of piperidino-substitution of methyl 2-methoxy-3-nitrothiophen-5-carboxylate, emphasizing the role of base catalysis (Consiglio et al., 1981). Kogami and Watanabe (2011) report on a safe and efficient preparation process for ethyl 2-methylthiophene-3-carboxylate (Kogami & Watanabe, 2011).

4. Advanced Applications

Research also extends to more advanced applications, such as the use of this compound in synthesizing bioisosteres and intermediates for medical and industrial applications. For instance, Moloney (2001) discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting potential anti-inflammatory agents (Moloney, 2001).

Safety and Hazards

When handling Methyl 3-ethoxythiophene-2-carboxylate, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to use this compound only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn .

Future Directions

The future directions of research involving Methyl 3-ethoxythiophene-2-carboxylate are not specified in the sources I found. As a research chemical, its use would likely be determined by the specific goals of the research project .

properties

IUPAC Name

methyl 3-ethoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-6-4-5-12-7(6)8(9)10-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGLXKOXARHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380605
Record name methyl 3-ethoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139926-22-0
Record name methyl 3-ethoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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